5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxyethyl group, a hydroxy group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Addition of the Dimethoxyethyl Group: The dimethoxyethyl group can be added through an alkylation reaction using a suitable alkyl halide.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using a hydroxylating agent such as osmium tetroxide.
Methoxybenzoylation: The methoxybenzoyl group can be added via an acylation reaction using a methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to its chloro- or fluoro- analogs.
Properties
Molecular Formula |
C22H22BrNO6 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(4Z)-5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22BrNO6/c1-28-16-9-7-13(8-10-16)20(25)18-19(14-5-4-6-15(23)11-14)24(22(27)21(18)26)12-17(29-2)30-3/h4-11,17,19,25H,12H2,1-3H3/b20-18- |
InChI Key |
LWFKGYPCBDITHD-ZZEZOPTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(OC)OC)C3=CC(=CC=C3)Br)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(OC)OC)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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